Cas no 1160573-43-2 (3-Bromo-6-iodo-o-xylene)

3-Bromo-6-iodo-o-xylene is a halogenated aromatic compound featuring both bromine and iodine substituents on an o-xylene backbone. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings, where selective reactivity is required. The presence of two distinct halogens allows for sequential functionalization, enabling precise control over molecular architecture. Its stability and well-defined reactivity profile make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for achieving high yields in synthetic pathways.
3-Bromo-6-iodo-o-xylene structure
3-Bromo-6-iodo-o-xylene structure
Product Name:3-Bromo-6-iodo-o-xylene
CAS No:1160573-43-2
MF:C8H8BrI
MW:310.957593917847
MDL:MFCD07778967
CID:4457223
PubChem ID:50997914
Update Time:2025-05-24

3-Bromo-6-iodo-o-xylene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-iodo-2,3-dimethylbenzene
    • Benzene, 1-bromo-4-iodo-2,3-dimethyl-
    • DB-407668
    • EN300-7109162
    • AS-63239
    • AKOS026671497
    • MFCD07778967
    • 1-Bromo-2,3-dimethyl-4-iodobenzene
    • 3-Bromo-6-iodo-o-xylene
    • 1160573-43-2
    • CS-0061160
    • SCHEMBL23166979
    • W17307
    • SY277663
    • AB91630
    • MDL: MFCD07778967
    • Inchi: 1S/C8H8BrI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
    • InChI Key: LXCPAICQHCSLQE-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(C)=C1C)Br

Computed Properties

  • Exact Mass: 309.88541g/mol
  • Monoisotopic Mass: 309.88541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

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3-Bromo-6-iodo-o-xylene Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1160573-43-2)3-Bromo-6-iodo-o-xylene
Order Number:A1105906
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:44
Price ($):238.0
Email:sales@amadischem.com

Additional information on 3-Bromo-6-iodo-o-xylene

3-Bromo-6-iodo-o-xylene: A Comprehensive Overview

The compound 3-Bromo-6-iodo-o-xylene, also known by its CAS number 1160573-43-2, is a derivative of o-xylene with bromine and iodine substituents at the 3 and 6 positions, respectively. This compound belongs to the class of aromatic hydrocarbons with halogen substitutions, making it a valuable intermediate in organic synthesis. The structure of 3-Bromo-6-iodo-o-xylene is characterized by a benzene ring with two methyl groups in the ortho positions and halogen atoms at specific sites, which influence its chemical reactivity and physical properties.

Recent studies have highlighted the importance of halogenated aromatic compounds like 3-Bromo-6-iodo-o-xylene in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and iodine atoms introduces unique electronic effects, which can be exploited in designing molecules with desired biological activities or electronic properties. For instance, the iodine atom at the 6 position contributes to higher polarizability, potentially enhancing the compound's ability to interact with biological targets or participate in electronic transitions.

The synthesis of 3-Bromo-6-iodo-o-xylene typically involves multi-step processes, including electrophilic substitution reactions and halogenation. Researchers have recently explored more efficient methodologies to synthesize this compound, such as using microwave-assisted synthesis or catalytic systems that improve reaction yields and selectivity. These advancements are crucial for scaling up production and ensuring cost-effectiveness in industrial applications.

In terms of applications, 3-Bromo-6-iodo-o-xylene has shown promise as an intermediate in the construction of complex heterocyclic compounds. Its bromine atom can undergo nucleophilic aromatic substitution under specific conditions, enabling the incorporation of various functional groups into the molecule. Additionally, the iodine atom can serve as a leaving group in certain transformations, providing flexibility in designing synthetic pathways.

The physical properties of 3-Bromo-6-iodo-o-xylene, such as its melting point and solubility, are influenced by the electron-withdrawing effects of the halogen atoms. These properties are essential for determining its suitability in various chemical processes. Recent studies have also investigated the stability of this compound under different environmental conditions, which is critical for its safe handling and storage.

In conclusion, 3-Bromo-6-iodo-o-xylene is a versatile compound with significant potential in organic synthesis and material science. Its unique structure and reactivity make it a valuable tool for researchers aiming to develop novel compounds with tailored properties. As ongoing research continues to uncover new applications and optimize synthetic routes, this compound will likely play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:1160573-43-2)3-Bromo-6-iodo-o-xylene
A1105906
Purity:99%
Quantity:25g
Price ($):238.0
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